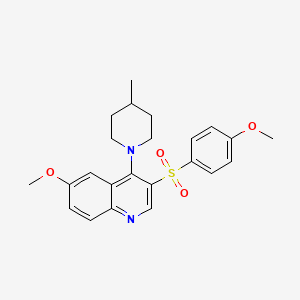

![molecular formula C23H26N6O B6503927 1-(2,4-dimethylphenyl)-3-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]urea CAS No. 1396675-38-9](/img/structure/B6503927.png)

1-(2,4-dimethylphenyl)-3-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(2,4-Dimethylphenyl)-3-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]urea (DMPP) is a synthetic compound that has been widely studied in recent years due to its potential applications in scientific research. It is a derivative of the widely studied compound, piperazine, which has been used in a variety of research areas, including biochemistry and physiology. DMPP has been shown to possess a variety of biochemical and physiological effects, and may have potential applications in a range of research areas.

Applications De Recherche Scientifique

1-(2,4-dimethylphenyl)-3-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]urea has been studied extensively in recent years due to its potential applications in scientific research. It has been used to study the effects of various drugs on the body, and has been used to investigate the biochemical and physiological effects of various compounds. Additionally, it has been used to study the effects of various hormones on the body, and has been used to investigate the mechanism of action of various drugs.

Mécanisme D'action

Target of Action

The primary targets of this compound are the dopamine D2/D3 receptors . These receptors play a crucial role in the brain’s reward system and are involved in the regulation of mood, motivation, and attention.

Mode of Action

The compound interacts with its targets (D2/D3 receptors) by binding to them. This binding results in the stimulation of GTPγS binding , indicating that the compound acts as an agonist. An agonist is a substance that initiates a physiological response when combined with a receptor.

Result of Action

The compound’s action on the D2/D3 receptors results in a physiological response. In an in vivo study, the compound exhibited potent activity, producing contralateral rotations in rats with a unilateral lesion in the nigrostriatal region induced by the neurotoxin 6-OHDA . This suggests that the compound could have potential therapeutic effects in conditions such as Parkinson’s disease.

Avantages Et Limitations Des Expériences En Laboratoire

1-(2,4-dimethylphenyl)-3-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]urea has several advantages and limitations for use in laboratory experiments. One advantage is that it is relatively easy to synthesize, and it is relatively inexpensive. Additionally, it is relatively stable, and has a long shelf life. However, it has been shown to be toxic in high doses, and therefore must be used with caution in laboratory experiments.

Orientations Futures

There are a variety of potential future directions for 1-(2,4-dimethylphenyl)-3-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]urea research. One potential direction is the development of new and improved synthesis methods. Additionally, further research into the mechanism of action of 1-(2,4-dimethylphenyl)-3-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]urea is needed, as well as further research into its biochemical and physiological effects. Additionally, further research into the potential therapeutic applications of 1-(2,4-dimethylphenyl)-3-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]urea is needed, as well as research into the potential toxicity of 1-(2,4-dimethylphenyl)-3-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]urea in humans. Finally, further research into the potential interactions between 1-(2,4-dimethylphenyl)-3-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]urea and other drugs is needed.

Méthodes De Synthèse

The synthesis of 1-(2,4-dimethylphenyl)-3-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]urea has been studied extensively in recent years. The most common method for its synthesis involves the reaction of 4-phenylpiperazine and 2,4-dimethylphenyl isocyanate in the presence of a base. This reaction is typically carried out in an organic solvent, such as dichloromethane, and yields 1-(2,4-dimethylphenyl)-3-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]urea as the primary product. Other methods have also been reported, such as the reaction of 4-phenylpiperazine with dimethylformamide and dimethylsulfoxide in the presence of a base.

Propriétés

IUPAC Name |

1-(2,4-dimethylphenyl)-3-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N6O/c1-17-8-9-21(18(2)14-17)27-23(30)26-19-15-24-22(25-16-19)29-12-10-28(11-13-29)20-6-4-3-5-7-20/h3-9,14-16H,10-13H2,1-2H3,(H2,26,27,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXMBFZCZWHMBRI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)NC2=CN=C(N=C2)N3CCN(CC3)C4=CC=CC=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,4-Dimethylphenyl)-3-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]urea | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]pyridine-3-sulfonamide](/img/structure/B6503850.png)

![2-(4-chlorophenyl)-N-[2-(1H-pyrazol-1-yl)pyrimidin-5-yl]acetamide](/img/structure/B6503855.png)

![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl]-4-methoxy-2,3-dimethylbenzene-1-sulfonamide](/img/structure/B6503870.png)

![N-[2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl]pyridine-3-carboxamide](/img/structure/B6503878.png)

![N-[2-(dimethylamino)pyrimidin-5-yl]-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide](/img/structure/B6503885.png)

![N-[2-(dimethylamino)pyrimidin-5-yl]-2-(N-methylacetamido)acetamide](/img/structure/B6503888.png)

![4-tert-butyl-N-[2-(pyrrolidin-1-yl)pyrimidin-5-yl]benzamide](/img/structure/B6503889.png)

![1-(2-ethylphenyl)-3-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]urea](/img/structure/B6503908.png)

![1-(2,3-dimethylphenyl)-3-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]urea](/img/structure/B6503915.png)

![1-(2-chloro-4-methylphenyl)-3-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]urea](/img/structure/B6503921.png)

![2-chloro-N-[2-(dimethylamino)pyrimidin-5-yl]benzene-1-sulfonamide](/img/structure/B6503930.png)

![2-[(1,3-benzothiazol-2-yl)(methyl)amino]-N-[2-(2-methoxyphenyl)ethyl]acetamide](/img/structure/B6503946.png)

![2-[(1,3-benzothiazol-2-yl)(methyl)amino]-N-{[4-(trifluoromethoxy)phenyl]methyl}acetamide](/img/structure/B6503954.png)